molecular formula C17H20FNO3S B15119570 N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B15119570
M. Wt: 337.4 g/mol
InChI Key: QLTNJMCXRYJVRO-UHFFFAOYSA-N
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Description

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine group is then sulfonated to introduce the sulfonamide functionality.

    Alkylation: The benzyl, ethoxy, and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The benzyl, ethoxy, and ethyl groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-ethoxy-N-ethylbenzene-1-sulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-benzyl-3-ethoxy-N-ethyl-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.

Uniqueness

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to similar compounds without fluorine.

Properties

Molecular Formula

C17H20FNO3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C17H20FNO3S/c1-3-19(13-14-8-6-5-7-9-14)23(20,21)15-10-11-16(18)17(12-15)22-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

QLTNJMCXRYJVRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OCC

Origin of Product

United States

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